tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate
Description
tert-Butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is a benzodiazepine derivative featuring a seven-membered heterocyclic ring fused to a benzene ring. The compound is characterized by a tert-butyl carbamate group at position 1 and a methyl substituent at position 3 of the diazepine ring. This molecule is primarily utilized as a synthetic intermediate or scaffold in medicinal chemistry due to its structural versatility . CymitQuimica listed it as a discontinued research chemical, indicating its specialized role in early-stage drug discovery .
Properties
IUPAC Name |
tert-butyl 3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-16-12-7-5-6-8-13(12)17(10-11)14(18)19-15(2,3)4/h5-8,11,16H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLTVONAVNZBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375473-73-6 | |
| Record name | tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzodiazepine precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodiazepine derivatives.
Scientific Research Applications
Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to a calming effect. This interaction is similar to other benzodiazepines, which are known to modulate the GABAergic system.
Comparison with Similar Compounds
Brominated Benzodiazepine Analogs
Several brominated analogs share the benzodiazepine core but differ in substituent positions and functional groups:
Key Differences:
- Substituent Position: Bromine at C7 or C9 alters electronic properties and steric hindrance, influencing reactivity in Suzuki or Buchwald-Hartwig reactions.
- Biological Relevance: Bromine serves as a leaving group, enabling further functionalization. These analogs are preferred in targeted modifications compared to the non-halogenated parent compound .
- Synthetic Utility: The brominated derivatives are more reactive in palladium-catalyzed reactions, making them superior intermediates for aryl-aryl bond formation .
Diazepane Derivatives
tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (CAS 194032-35-4) represents a structurally related diazepane derivative:
| Property | tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | Target Compound (1,5-Benzodiazepine) |
|---|---|---|
| Core Structure | 1,4-Diazepane (non-aromatic, saturated) | 1,5-Benzodiazepine (aromatic fused) |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₅H₂₀N₂O₂* |
| Molecular Weight | 214.3 g/mol | ~264.3 g/mol |
| Functional Groups | Methyl at C3, tert-butyl carbamate at C1 | Methyl at C3, tert-butyl carbamate at C1 |
| Applications | Building block for peptidomimetics | Scaffold for CNS drug candidates |
Key Differences:
- Solubility: The diazepane derivative’s saturated structure likely improves aqueous solubility compared to the aromatic benzodiazepine .
- Therapeutic Potential: Benzodiazepines are historically associated with GABA receptor modulation, though the target compound’s exact pharmacological profile remains uncharacterized .
Biological Activity
Tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate (CAS No. 1375473-37-2) is a compound of interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 262.35 g/mol. The compound features a benzodiazepine structure that is known for various pharmacological effects.
Benzodiazepines typically exert their effects through modulation of the GABA receptor. They enhance the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The specific activity of this compound at different GABA receptor subtypes remains to be fully elucidated.
Biological Activity
Research indicates that compounds with similar structures can demonstrate diverse biological activities:
- Anxiolytic Effects : Studies suggest that benzodiazepines can reduce anxiety by acting on the central nervous system (CNS). The activity at BZ(1) receptor sites is often linked to anxiolytic effects.
- Sedative Properties : The sedative effects are primarily associated with BZ(2) receptor interactions. Compounds that modulate these receptors may provide insights into developing new sedatives with fewer side effects.
- Neuroprotective Effects : Some studies have indicated that benzodiazepines can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
Study on Neuroprotection
One significant study examined the neuroprotective effects of related benzodiazepine derivatives in models of neurodegeneration. The results indicated that certain analogs could reduce cell death in neuronal cultures exposed to toxic agents like amyloid-beta (Aβ), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Anxiolytic Activity Assessment
Another study evaluated the anxiolytic properties of various benzodiazepine analogs using animal models. The findings demonstrated that compounds with structural similarities to this compound exhibited significant reductions in anxiety-like behaviors in rodents when tested in the light/dark box and elevated plus-maze tests .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anxiolytic | Reduction in anxiety-like behaviors | |
| Sedative | Induction of sedation in animal models | |
| Neuroprotective | Protection against Aβ-induced toxicity |
Table 2: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 1375473-37-2 |
| Boiling Point | Not available |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
